A Technical Guide to N-(3-amino-4-bromophenyl)thiophene-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to N-(3-amino-4-bromophenyl)thiophene-3-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This whitepaper provides a comprehensive technical overview of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The thiophene carboxamide scaffold is a well-established pharmacophore found in numerous developmental and approved therapeutic agents. This guide details the molecule's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and purification via a carbodiimide-mediated amide coupling reaction. Furthermore, it outlines the expected analytical signatures for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Drawing upon the established biological activities of analogous structures, we explore the compound's potential as a key intermediate or active agent in drug discovery, particularly as an inhibitor of protein kinases such as VEGFR-2, which are critical in tumor angiogenesis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Chemical Identity and Physicochemical Properties
N-(3-amino-4-bromophenyl)thiophene-3-carboxamide is an aromatic amide featuring a thiophene-3-carboxamide moiety linked to a 3-amino-4-bromoaniline core. This specific arrangement of functional groups provides a unique electronic and steric profile, making it a valuable scaffold for creating libraries of potential drug candidates.
Chemical Structure:
Figure 1: 2D Structure of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂OS | PubChem[1] |
| Molecular Weight | 297.17 g/mol | PubChem[1] |
| IUPAC Name | N-(3-amino-4-bromophenyl)thiophene-3-carboxamide | PubChem[1] |
| Monoisotopic Mass | 295.96190 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Polar Surface Area | 83.4 Ų | PubChem[1] |
Synthesis and Purification Protocol
The synthesis of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide is most efficiently achieved through an amide bond formation between thiophene-3-carboxylic acid and 4-bromo-1,3-diaminobenzene. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is a standard and reliable method for this transformation.[2][3]
Causality of Experimental Choices
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Coupling Reagents (EDC/HOBt): This combination is chosen for its high efficiency and ability to minimize side reactions. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to racemization, ensuring a clean reaction with the amine.[2][4] The use of HOBt is particularly crucial for improving yields when coupling with electron-deficient anilines.[4][5]
-
Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating its reaction with EDC without competing in the coupling reaction itself.[2]
-
Solvent (DMF/DCM): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for dissolving the reactants and facilitating the reaction while remaining inert.[2]
-
Purification: Flash column chromatography is the standard method for purifying the final product, effectively separating it from unreacted starting materials and the urea byproduct formed from EDC.[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide.
Step-by-Step Protocol
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Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-3-carboxylic acid (1.0 equiv.), 4-bromo-1,3-diaminobenzene (1.0 equiv.), and HOBt (1.2 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture, ensuring the temperature remains low.
-
Base Addition: Add DIPEA (2.5 equiv.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Structural Elucidation and Quality Control
The identity and purity of the synthesized N-(3-amino-4-bromophenyl)thiophene-3-carboxamide must be confirmed through a combination of spectroscopic techniques. The expected data provides a self-validating system for the protocol's success.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the thiophene ring (~7.0-8.5 ppm). - Aromatic protons on the bromophenyl ring (~6.5-7.5 ppm). - Amide N-H singlet, typically downfield (>8.0 ppm). - Amine (-NH₂) protons, broad singlet.[6][7] |
| ¹³C NMR | - Carbonyl carbon (C=O) signal (~160-170 ppm). - Aromatic carbons in the thiophene and bromophenyl rings (~110-150 ppm).[8] |
| Mass Spec (ESI-MS) | - Molecular ion peak [M+H]⁺ at m/z ≈ 297.0/299.0 (due to ⁷⁹Br/⁸¹Br isotopes). - Common fragmentation includes cleavage of the N-CO bond, leading to a resonance-stabilized acylium ion.[9][10] |
| IR Spectroscopy | - N-H stretching of the amide and amine groups (~3200-3400 cm⁻¹). - C=O (Amide I) stretching (~1650-1680 cm⁻¹). - N-H bending (Amide II) (~1510-1550 cm⁻¹). - C-Br stretching (~500-600 cm⁻¹). |
Potential Applications in Medicinal Chemistry
The thiophene carboxamide scaffold is a privileged structure in drug discovery, known for its versatile pharmacological properties.[11][12] Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[13][14][15]
Specifically, the thiophene-3-carboxamide core present in our topic compound is structurally analogous to known inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[16] Inhibiting this pathway is a clinically validated strategy for cancer treatment. Compounds based on this scaffold have demonstrated potent anti-proliferative and anti-angiogenic properties.[11][16] Therefore, N-(3-amino-4-bromophenyl)thiophene-3-carboxamide serves as a high-value intermediate for the synthesis of targeted VEGFR-2 inhibitors.
Proposed Mechanism of Action: VEGFR-2 Inhibition
Based on its structural similarity to known kinase inhibitors like PAN-90806, N-(3-amino-4-bromophenyl)thiophene-3-carboxamide derivatives are hypothesized to function as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[11][16] The molecule would occupy the ATP-binding pocket, preventing the phosphorylation of VEGFR-2 and subsequently blocking downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. As with all novel chemical entities, assume the compound is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
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